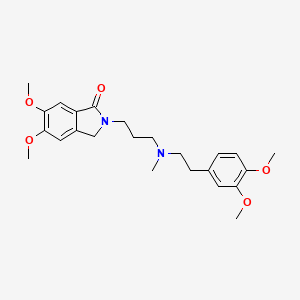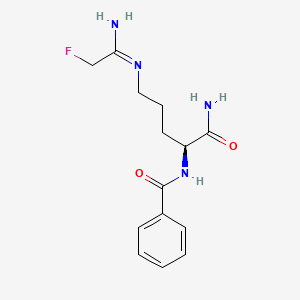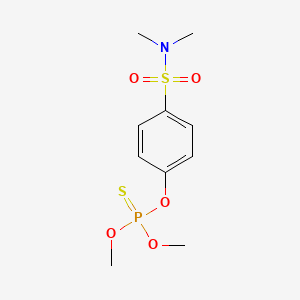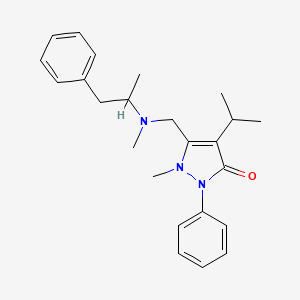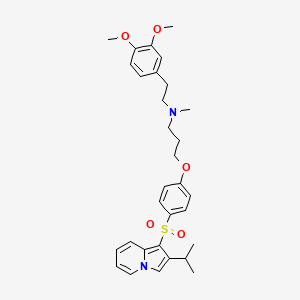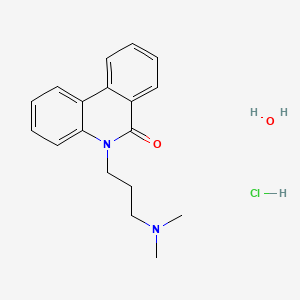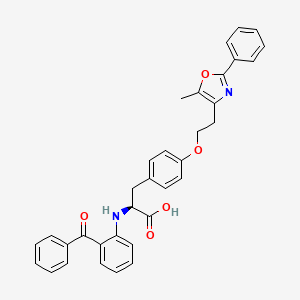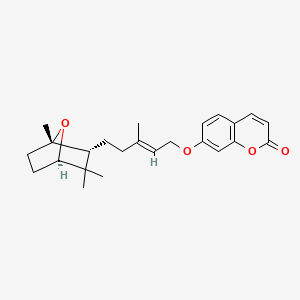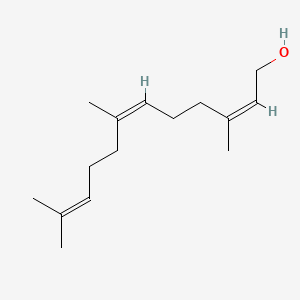
GR148672X
Descripción general
Descripción
GR148672X es un compuesto orgánico sintético conocido por su función como inhibidor de la hidrolasa de triacilglicerol y la carboxilesterasa 1. Tiene una fórmula molecular de C15H11F3N2O2S y un peso molecular de 340,32 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar el metabolismo de los lípidos y las enfermedades metabólicas relacionadas .
Aplicaciones Científicas De Investigación
GR148672X se utiliza ampliamente en la investigación científica para estudiar el metabolismo de los lípidos y las enfermedades metabólicas relacionadas. Se ha demostrado que disminuye los niveles plasmáticos de triglicéridos, lipoproteína de muy baja densidad (VLDL), colesterol de lipoproteína de baja densidad (LDL) y apolipoproteína B-100 en modelos animales . Esto lo convierte en una herramienta valiosa para investigar los mecanismos subyacentes a los trastornos lipídicos y las posibles intervenciones terapéuticas .
Mecanismo De Acción
GR148672X ejerce sus efectos al inhibir la actividad de la hidrolasa de triacilglicerol y la carboxilesterasa 1. Estas enzimas juegan un papel crucial en la hidrólisis de triglicéridos y el metabolismo de los lípidos . Al inhibir estas enzimas, this compound reduce la descomposición de los triglicéridos, lo que lleva a niveles más bajos de lípidos circulantes . El compuesto se dirige selectivamente a estas enzimas sobre otras, como la lipasa lipoproteica, asegurando la especificidad en su acción .
Compuestos Similares:
Inhibidores de la hidrolasa de triacilglicerol: Otros inhibidores en esta clase incluyen compuestos como orlistat y tetrahydrolipstatin.
Inhibidores de la carboxilesterasa: Compuestos como el bis-p-nitrofenil fosfato y el fluorofosfato de diisopropilo también se sabe que inhiben la actividad de la carboxilesterasa.
Singularidad de this compound: this compound se destaca por su alta especificidad y potencia como inhibidor de la hidrolasa de triacilglicerol y la carboxilesterasa 1. Su capacidad para dirigirse selectivamente a estas enzimas sin afectar a otras, como la lipasa lipoproteica, lo convierte en una herramienta valiosa para la investigación en el metabolismo de los lípidos .
Análisis Bioquímico
Biochemical Properties
GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .
Dosage Effects in Animal Models
In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de GR148672X involucra múltiples pasos, comenzando con la preparación de 4,4,4-trifluoro-1-(2-tienil)-1,2,3-butanotriona. Este intermedio luego se hace reaccionar con 3-metilfenilhidrazina para formar el producto final . Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y pueden requerir asistencia ultrasónica para mejorar la solubilidad .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación bajo condiciones controladas. El proceso involucra mediciones precisas y un manejo cuidadoso de los reactivos para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: GR148672X principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el trifluorometilo y el tienilo .
Reactivos y Condiciones Comunes:
Solventes: Dimetilsulfóxido (DMSO), polietilenglicol (PEG300) y soluciones salinas se utilizan comúnmente.
Catalizadores: La asistencia ultrasónica a menudo se emplea para mejorar la solubilidad y las tasas de reacción.
Productos Principales: Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados que conservan la estructura principal del compuesto mientras incorporan grupos funcionales adicionales .
Comparación Con Compuestos Similares
Triacylglycerol hydrolase inhibitors: Other inhibitors in this class include compounds like orlistat and tetrahydrolipstatin.
Carboxylesterase inhibitors: Compounds such as bis-p-nitrophenyl phosphate and diisopropyl fluorophosphate are also known to inhibit carboxylesterase activity.
Uniqueness of GR148672X: this compound stands out due to its high specificity and potency as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. Its ability to selectively target these enzymes without affecting others, such as lipoprotein lipase, makes it a valuable tool for research in lipid metabolism .
Propiedades
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


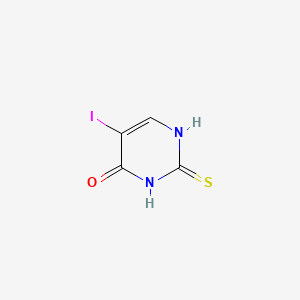
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)

